molecular formula C15H15N3O4S B5860172 5-(1,3-Benzodioxol-5-ylmethyliminomethyl)-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one

5-(1,3-Benzodioxol-5-ylmethyliminomethyl)-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one

Cat. No.: B5860172
M. Wt: 333.4 g/mol
InChI Key: PHZSEKYMGPZKMG-UHFFFAOYSA-N
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Description

5-(1,3-Benzodioxol-5-ylmethyliminomethyl)-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, which is known for its presence in various bioactive molecules, and a pyrimidinone core, which is a common scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzodioxol-5-ylmethyliminomethyl)-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one typically involves multiple steps, starting with the preparation of the benzodioxole intermediate. This intermediate is then subjected to a series of reactions, including condensation and cyclization, to form the final product. Common reagents used in these reactions include ethyl iodide, thiourea, and various catalysts to facilitate the formation of the pyrimidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzodioxol-5-ylmethyliminomethyl)-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the sulfanylidenepyrimidinone moiety to a more reactive form.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

5-(1,3-Benzodioxol-5-ylmethyliminomethyl)-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1,3-Benzodioxol-5-ylmethyliminomethyl)-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the pyrimidinone core can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole derivatives: These compounds share the benzodioxole moiety and are known for their bioactivity.

    Pyrimidinone derivatives: These compounds share the pyrimidinone core and are widely studied in medicinal chemistry.

Uniqueness

What sets 5-(1,3-Benzodioxol-5-ylmethyliminomethyl)-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one apart is its unique combination of the benzodioxole and pyrimidinone moieties, which can confer distinct biological activities and chemical properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyliminomethyl)-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-2-18-14(20)10(13(19)17-15(18)23)7-16-6-9-3-4-11-12(5-9)22-8-21-11/h3-5,7,20H,2,6,8H2,1H3,(H,17,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZSEKYMGPZKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=O)NC1=S)C=NCC2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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